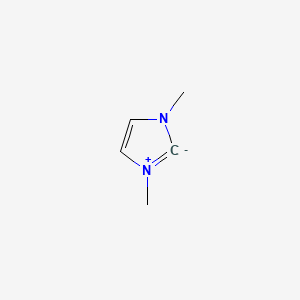

1,3-Dimethylimidazol-2-ylidene

Beschreibung

Significance of N-Heterocyclic Carbenes (NHCs) in Contemporary Chemistry

N-Heterocyclic carbenes (NHCs) have emerged as a privileged class of compounds in modern chemistry since the isolation of the first stable example in 1991. researchgate.net Their significance stems from their unique electronic and steric properties. NHCs are powerful σ-donating ligands with tunable π-accepting character, which allows them to form strong, stable bonds with most transition metals as well as main group elements. researchgate.netacs.org This strong σ-donation stabilizes metal centers, making NHC-metal complexes robust and highly effective catalysts for a vast array of chemical transformations, often outperforming traditional phosphine-based catalysts. acs.orgbeilstein-journals.org

The versatility of NHCs is further enhanced by the ability to readily modify their structure. By altering the substituents on the nitrogen atoms or the heterocyclic backbone, chemists can fine-tune the steric bulk and electronic properties of the NHC. researchgate.netacs.org This modularity allows for the rational design of ligands and catalysts for specific applications, ranging from olefin metathesis and cross-coupling reactions to polymerization. acs.orgbeilstein-journals.org Beyond their role as ligands, free NHCs are also highly effective organocatalysts, capable of mediating metal-free reactions, most notably by inducing Umpolung (polarity reversal) of functional groups. researchgate.netrsc.orgmdpi.com

Historical Context and Evolution of 1,3-Dimethylimidazol-2-ylidene as a Prototypical Ligand and Organocatalyst

The journey of this compound is intrinsically linked to the broader history of NHCs. While the concept of carbenes has been known for much longer, it was the landmark isolation and characterization of a stable crystalline NHC by Arduengo in 1991 that catalyzed an explosion of research in the field. researchgate.net This discovery demonstrated that carbenes could be more than just transient, highly reactive intermediates.

In the years that followed, research expanded to include a wide variety of NHC structures. This compound (IMe) emerged as a prototypical example due to its minimal steric profile compared to bulkier analogues like IMes (1,3-dimesityl-1,3-dihydro-2H-imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene), which became commonplace in catalysis. beilstein-journals.orgresearchgate.net The precursor to IMe, the 1,3-dimethylimidazolium (B1194174) salt, is readily synthesized through the alkylation of 1-methylimidazole (B24206) with agents like methyl iodide or dimethyl sulfate (B86663). orgsyn.orgrsc.orgorgsyn.org

The evolution of IMe as a ligand saw its incorporation into a wide range of metal complexes, where its small size allows for the formation of highly accessible and reactive catalytic centers. researchgate.net A significant development in its application space was the synthesis of its borane (B79455) adduct, this compound borane (diMe-Imd-BH₃), first reported around 2010. orgsyn.org This stable, easy-to-handle solid proved to be an excellent hydride donor and a precursor for boryl radicals, opening new avenues in reduction chemistry and radical reactions. organic-chemistry.orgbohrium.comresearchgate.net As an organocatalyst, the basicity of NHCs like IMe has been studied, highlighting their potential to act as Brønsted base catalysts in addition to their more traditional role in nucleophilic catalysis. rsc.org

Overview of Key Research Areas for this compound

The research applications of this compound are diverse, reflecting its fundamental nature as an NHC. Key areas of investigation include:

Transition Metal Catalysis : As a ligand, IMe is used to stabilize various transition metals, including palladium, nickel, gold, and iridium. researchgate.netresearchgate.netrsc.orgd-nb.info These complexes are employed as catalysts in reactions such as cross-coupling, hydrogenation, and asymmetric transfer hydrogenation. researchgate.netrsc.org The minimal steric hindrance of the two methyl groups makes IMe a valuable tool for studying the electronic effects of the NHC ligand on the metal center with reduced steric complications. researchgate.net

Organocatalysis : Free this compound and its derivatives function as organocatalysts. They are particularly noted for their ability to catalyze Umpolung reactions, such as the benzoin (B196080) condensation, by forming a key Breslow intermediate. mdpi.com Furthermore, their strong basicity allows them to serve as non-nucleophilic Brønsted base catalysts for various organic transformations. rsc.orgnih.gov

Main Group Chemistry and Reduction Reactions : The borane adduct, this compound borane, is a prominent area of research. sigmaaldrich.com It is a stable, neutral hydride donor used for the reduction of aldehydes, ketones, and other functional groups, often with high selectivity. organic-chemistry.orgresearchgate.net It also serves as a precursor to the NHC-boryl radical, which participates in a range of radical reactions, including hydroboration and reductive decyanation. bohrium.comchemrxiv.org

Materials Science : NHCs, including IMe, are used to stabilize nanoparticles. For instance, IMe has been employed in a straightforward, one-pot procedure to prepare well-defined nickel nanoparticles, which are effective catalysts for the selective hydrogenation of alkynes. rsc.org The ability to form complexes with photoswitchable properties also points to potential applications in advanced materials. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound Borane

| Property | Value | Reference(s) |

| CAS Number | 1211417-77-4 | orgsyn.orgsigmaaldrich.com |

| Molecular Formula | C₅H₁₁BN₂ | sigmaaldrich.com |

| Molecular Weight | 109.97 g/mol | sigmaaldrich.com |

| Appearance | Crystals, White solid | orgsyn.orgsigmaaldrich.com |

| Melting Point | 138-139 °C | sigmaaldrich.com |

| Stability | Stable to air and water | organic-chemistry.org |

Table 2: Synthesis of this compound Precursor and Adduct

| Reaction Step | Reactants | Product | Key Conditions | Reference(s) |

| Salt Formation | 1-Methylimidazole, Methyl iodide | 1,3-Dimethyl-1H-imidazol-3-ium iodide | Dichloromethane (B109758), Room temp. | orgsyn.orgorgsyn.orgorgsyn.org |

| Borane Adduct Formation | 1,3-Dimethyl-1H-imidazol-3-ium iodide, Sodium borohydride (B1222165) | This compound borane | Toluene, Reflux | orgsyn.orgnih.govacs.org |

Structure

2D Structure

Eigenschaften

Molekularformel |

C5H8N2 |

|---|---|

Molekulargewicht |

96.13 g/mol |

IUPAC-Name |

1,3-dimethyl-2H-imidazol-1-ium-2-ide |

InChI |

InChI=1S/C5H8N2/c1-6-3-4-7(2)5-6/h3-4H,1-2H3 |

InChI-Schlüssel |

PQVRXLRYFUEHNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C[N+](=[C-]1)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Functionalization Strategies for 1,3 Dimethylimidazol 2 Ylidene

Optimized Synthetic Routes to 1,3-Dimethylimidazol-2-ylidene and its Precursors

The synthesis of this compound, a prominent N-heterocyclic carbene (NHC), and its precursors, primarily 1,3-dimethylimidazolium (B1194174) salts, has been the subject of extensive research to improve efficiency, cost-effectiveness, and environmental friendliness.

A common and straightforward method for preparing 1,3-dimethylimidazolium salts involves the quaternization of 1-methylimidazole (B24206). This is typically achieved by reacting 1-methylimidazole with a methylating agent. For instance, the reaction with methyl iodide in dichloromethane (B109758) at ambient temperature for several days, followed by solvent removal and recrystallization, yields 1,3-dimethylimidazolium iodide. An optimized, high-yield procedure involves cooling a solution of 1-methylimidazole in anhydrous methylene (B1212753) chloride and adding methyl iodide dropwise. After the addition, the reaction is stirred at room temperature, and the solvent is evaporated to give 1,3-dimethylimidazolium iodide in 95–97% yield. orgsyn.org

Alternative methylating agents like dimethyl sulfate (B86663) can also be used, often under ambient conditions, to produce 1,3-dimethylimidazolium methyl sulfate, which is a low-cost ionic liquid. rsc.org This method is considered efficient and halide-free. rsc.org The reaction can also be carried out by heating 1-methylimidazole with dimethyl carbonate, which unexpectedly leads to both N-alkylation and C-carboxylation, forming 1,3-dimethylimidazolium-2-carboxylate. rsc.org This zwitterionic compound is a valuable precursor for ionic liquids and serves as a stable carbene-CO2 adduct. rsc.org

The generation of the this compound carbene itself from its imidazolium (B1220033) salt precursor is typically achieved through deprotonation. A strong base is required to remove the acidic proton at the C2 position of the imidazolium ring.

A notable development is the synthesis of 1,3-dialkylimidazol-2-ylidene boranes from the corresponding imidazolium iodides and sodium borohydride (B1222165). nih.gov This two-step, one-pot reaction is convenient and uses inexpensive reagents. nih.govacs.org Specifically, the synthesis of this compound borane (B79455) can be performed on a large scale, and the product is easily purified by recrystallization from water. nih.govresearchgate.net Another approach involves the reaction of a commercially available ionic liquid, 1-butyl-3-methylimidazolium chloride, with sodium borohydride in a solvent-free process to produce the corresponding NHC-borane. pitt.edu

The following table summarizes various synthetic routes to 1,3-dimethylimidazolium salts, the precursors to this compound.

| Starting Material | Reagent(s) | Product | Key Features |

| 1-Methylimidazole | Methyl iodide, Dichloromethane | 1,3-Dimethylimidazolium iodide | High yield (95-97%). orgsyn.org |

| 1-Methylimidazole | Dimethyl sulfate | 1,3-Dimethylimidazolium methyl sulfate | Efficient, halide-free, low-cost. rsc.org |

| 1-Methylimidazole | Dimethyl carbonate | 1,3-Dimethylimidazolium-2-carboxylate | Forms a stable carbene-CO2 adduct. rsc.org |

| 1,3-Dimethylimidazolium iodide | Sodium borohydride | This compound borane | One-pot synthesis, purifiable by water recrystallization. nih.govresearchgate.net |

| 1-Butyl-3-methylimidazolium chloride | Sodium borohydride | 1-Butyl-3-methylimidazol-2-ylidene borane | Solvent-free synthesis from a commercial ionic liquid. pitt.edu |

Regio- and Stereoselective Functionalization of the Imidazolium Scaffold for this compound Derivatives

The functionalization of the imidazolium scaffold is a key strategy for tuning the steric and electronic properties of the resulting N-heterocyclic carbenes, thereby influencing their catalytic activity and stability. Research has focused on developing regio- and stereoselective methods to introduce various substituents onto the imidazole (B134444) ring.

A general and flexible approach for the complete functionalization of the imidazole core involves regioselective metalation followed by reaction with electrophiles. nih.gov This allows for the introduction of functional groups at all positions of the imidazole ring through directed metalations and sulfoxide/magnesium exchange reactions. nih.gov Furthermore, selective N-alkylation and subsequent deprotection enables the regioselective modification of complex imidazoles. nih.gov

For the imidazo[1,2-b]pyrazole scaffold, a related heterocyclic system, selective functionalization has been achieved through Br/Mg exchange and regioselective magnesiation or zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping with various electrophiles. rsc.orgrsc.org This strategy allows for a range of transformations, including cross-couplings, allylations, and acylations. rsc.orgrsc.org Similarly, for the imidazo[1,2-a]pyrazine (B1224502) scaffold, regioselective functionalization is guided by computational calculations of pKa values and N-basicities, enabling selective metalations with TMP-bases. rsc.org

Stereoselective synthesis is crucial for applications in asymmetric catalysis. One example is the synthesis of a new spirooxindole compound containing an imidazo[2,1-b]thiazole (B1210989) scaffold through a [3+2] cycloaddition reaction. This multicomponent reaction proceeds in a stereoselective manner, with the absolute configuration confirmed by single-crystal X-ray diffraction. mdpi.com While not directly involving this compound, this demonstrates a strategy for achieving stereocontrol in related heterocyclic systems.

The development of methods for the direct, stereoselective synthesis of highly functionalized 1,3-disubstituted isoindolines has also been reported, utilizing a Rh(III)-catalyzed tandem ortho C-H olefination and subsequent aza-Michael addition. researchgate.net

| Scaffold | Method | Reagents | Outcome |

| Imidazole | Regioselective metalation and sulfoxide/magnesium exchange | Organometallic bases, Electrophiles | Full functionalization of the imidazole ring. nih.gov |

| Imidazo[1,2-b]pyrazole | Br/Mg exchange, regioselective metalation | TMP-bases, Electrophiles | Selective functionalization at various positions. rsc.orgrsc.org |

| Imidazo[1,2-a]pyrazine | Calculation-assisted regioselective metalation | TMP-bases, Electrophiles | Polyfunctionalized imidazopyrazine heterocycles. rsc.org |

| Imidazo[2,1-b]thiazole | [3+2] Cycloaddition | Ethylene (B1197577) derivative, Isatin, Secondary amine | Stereoselective synthesis of spirooxindole hybrids. mdpi.com |

Green Chemistry Approaches in the Synthesis of this compound and its Adducts

The principles of green chemistry are increasingly being applied to the synthesis of NHCs and their metal complexes to minimize environmental impact. This includes the use of safer solvents, energy-efficient methods, and waste reduction. chalmers.se

A notable green approach is the mechanochemical synthesis of [Cu(Cl)(NHC)] complexes. rsc.org This solid-state, solvent-less method is operationally simple, scalable, and can be performed under aerobic conditions, significantly reducing its environmental footprint. rsc.org Laboratory experiments have been designed to highlight green chemistry principles by comparing different synthetic routes to copper-NHC complexes, including mechanochemical methods, and assessing them with metrics like atom economy and mass intensity. gctlc.org

The use of 1,3-dimethylimidazolium-2-carboxylate, a zwitterionic salt, as a catalyst for the hydrolysis of cyclic carbonates to produce vicinal diols is another example of a green process. researchgate.net This halogen-free catalyst is highly active and can be reused multiple times without significant loss of activity. researchgate.net

Furthermore, the development of NHC-catalyzed reactions that operate under mild conditions, can be performed in one-pot multicomponent reactions without protecting groups, and avoid solvent-intensive chromatography aligns with green chemistry principles. chalmers.se For instance, an aerobic protocol for oxidative NHC catalysis has been developed using electron transfer mediators, which allows for the use of molecular oxygen as the terminal oxidant, reducing chemical waste. chalmers.se The synthesis of polyurethane catalyzed by NHCs is also being explored as a more sustainable alternative. claremont.edu

The synthesis of NHC-boranes from ionic liquids and sodium borohydride can also be considered a greener route, as it often uses readily available and inexpensive materials and can sometimes be performed without a solvent. pitt.edu

| Green Approach | Application | Key Advantages |

| Mechanochemistry | Synthesis of [Cu(Cl)(NHC)] complexes | Solvent-less, scalable, aerobic conditions. rsc.org |

| Zwitterionic Catalysis | Hydrolysis of cyclic carbonates using 1,3-dimethylimidazolium-2-carboxylate | Halogen-free, reusable catalyst, high activity. researchgate.net |

| Aerobic Oxidation | Oxidative NHC catalysis | Uses molecular oxygen as terminal oxidant, reduces waste. chalmers.se |

| Solvent-free Synthesis | Synthesis of NHC-boranes from ionic liquids | Reduces solvent use, uses readily available materials. pitt.edu |

Generation of this compound in situ for Catalytic Applications

The in situ generation of this compound and other NHCs is a widely used strategy in catalysis. This approach avoids the isolation of the free, often unstable, carbene by generating it directly in the reaction mixture from its more stable precursor, typically an imidazolium salt. bohrium.combeilstein-journals.org

A common method for the in situ generation of NHCs involves the deprotonation of the corresponding imidazolium salt with a suitable base. beilstein-journals.orgnih.gov The resulting free carbene can then coordinate to a metal center to form the active catalyst. For example, an in situ catalytic system generated from an imidazolium salt precursor, CoCl₂, and a base has been shown to be effective for the hydrogenation of ketones and aldehydes. bohrium.com Similarly, NHC-Cu(I) complexes can be generated in situ by treating an N-alkylazolium salt with a base in the presence of a Cu(I) salt. beilstein-journals.org

Another approach for the in situ generation of NHCs is through the decarboxylation of imidazolium-2-carboxylates. rsc.org These zwitterionic salts are stable and efficiently transfer the NHC ligand upon heating in non-polar solvents. This method has been successfully applied to the synthesis of NHC-stabilized nickel nanoparticles. rsc.org

The in situ generation of NHCs has been employed in a variety of catalytic reactions. For instance, in the Heck reaction, palladium carbene complexes can be formed in situ from the reaction of Pd(OAc)₂ with an imidazolium salt in an ionic liquid. acs.org In another example, a bimetallic Pd/CuF₂ system for the cross-coupling of aryl silanes utilizes an in situ generated palladium complex with this compound as a ligand. nih.gov The in situ formation of poly-NHC sites has also been shown to be crucial for controlling the nucleation and growth of metal nanoparticles. eurekalert.org

The choice of method for in situ generation can influence the outcome of the reaction. For example, in the synthesis of NHC-stabilized Ni nanoparticles, results from in situ generation via deprotonation were compared to those from the decarboxylation of an imidazolium carboxylate. rsc.org

| Precursor | Method of Generation | Metal | Catalytic Application |

| Imidazolium salt | Deprotonation with base | Cobalt | Hydrogenation of ketones and aldehydes. bohrium.com |

| Imidazolium salt | Deprotonation with base | Copper | Various organic syntheses. beilstein-journals.org |

| Imidazolium-2-carboxylate | Decarboxylation | Nickel | Synthesis of Ni nanoparticles for Z-selective hydrogenation. rsc.org |

| Imidazolium salt | Reaction with Pd(OAc)₂ | Palladium | Heck reaction. acs.org |

| Imidazolium salt | Reaction with PdCl₂(AsPh₃)₂ | Palladium/Copper | Cross-coupling of aryl silanes. nih.gov |

Electronic Structure, Bonding, and Theoretical Investigations of 1,3 Dimethylimidazol 2 Ylidene

Quantum Chemical Analysis of 1,3-Dimethylimidazol-2-ylidene Electronic Structure and Nucleophilicity

Quantum chemical analyses have been instrumental in understanding the electronic properties of this compound. These studies reveal that the carbene carbon possesses a lone pair of electrons in a σ-type orbital within the plane of the five-membered ring. This orbital is the highest occupied molecular orbital (HOMO), which accounts for the compound's significant nucleophilicity. researchgate.netlibretexts.org The electronic structure is further stabilized by the delocalization of π-electrons within the imidazole (B134444) ring, contributing to its aromatic character. csic.es

The nucleophilicity of this compound has been quantified through various theoretical parameters. For instance, its high proton affinity and strong interaction energies with Lewis acids are indicative of its potent electron-donating capacity. nih.govacs.org Computational studies have also explored the impact of substituents on the nitrogen atoms on the electronic properties, demonstrating that even with the relatively small methyl groups, the carbene maintains substantial nucleophilicity. mdpi.com The stability of this compound, despite the lack of bulky N-substituents, is a testament to the powerful electronic stabilization conferred by the diaminocarbene framework. wiley-vch.de

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Ligand Properties of this compound

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and ligand properties of this compound. DFT calculations allow for the determination of various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and global reactivity indices such as electrophilicity and nucleophilicity. researchgate.netnih.gov

DFT studies have consistently shown that this compound possesses a high-energy HOMO and a large HOMO-LUMO gap, which are characteristic of a strong σ-donor ligand with high kinetic stability. researchgate.net These electronic features are crucial for its ability to form strong bonds with transition metals and main group elements. rsc.orgnih.govresearchgate.net The ligand properties of this compound have been systematically compared with other NHCs and phosphines, revealing its superior σ-donating ability. researchgate.net This strong donation has been shown to influence the reactivity of the metal center in catalytic cycles, for example, in hydroamination and cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of this compound from DFT Studies

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | High | Strong σ-donor ability |

| LUMO Energy | High | Low electrophilicity |

| HOMO-LUMO Gap | Large | High kinetic stability |

| Nucleophilicity Index | High | Strong electron-donating capacity |

| Electrophilicity Index | Low | Resistance to electrophilic attack |

Note: Specific values can vary depending on the level of theory and basis set used in the calculations.

Frontier Molecular Orbital (FMO) Theory Applied to this compound Interactions

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding and predicting the reactivity of this compound in various chemical reactions. wikipedia.org According to FMO theory, chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.org In the case of this compound, its high-energy HOMO makes it an excellent nucleophile, readily interacting with the LUMO of electrophilic species. libretexts.org

The application of FMO theory helps to explain the compound's role in catalysis. For instance, in reactions involving the activation of small molecules, the HOMO of the carbene donates electron density to the LUMO of the substrate, facilitating its transformation. wikipedia.orgacs.org Computational studies have visualized the frontier molecular orbitals of this compound, confirming that the HOMO is indeed localized on the carbene carbon and has the appropriate symmetry for effective σ-donation. researchgate.netacs.org The LUMO, on the other hand, is typically a π*-orbital of the imidazole ring and is relatively high in energy, which explains the carbene's low electrophilicity. acs.org

Computational Studies on Dimerization and Stability of this compound

Computational studies have been crucial in understanding the dimerization process and the inherent stability of this compound. Unlike many other carbenes that readily dimerize to form the corresponding olefins, this compound exhibits remarkable resistance to this process. rsc.org Theoretical calculations have investigated the thermodynamics and kinetics of both direct and proton-catalyzed dimerization pathways. researchgate.netacs.org

These studies have shown that the dimerization of this compound is both kinetically and thermodynamically disfavored. researchgate.net The high activation barrier for dimerization is attributed to the electronic stabilization of the monomeric carbene and steric hindrance, even from the relatively small methyl groups. researchgate.netacs.org The aromaticity of the imidazolylidene ring also plays a significant role in its stability, as dimerization would lead to a loss of this stabilizing feature. rsc.org While some less aromatic or sterically unencumbered NHCs are known to dimerize, this compound stands out for its persistence in monomeric form. rsc.orgacs.org

Table 2: Calculated Energetics for the Dimerization of this compound

| Parameter | Calculated Value (kJ/mol) | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | +132 | Kinetically disfavored |

| Reaction Energy (ΔG°) | +25.7 | Thermodynamically disfavored |

Source: researchgate.net

Coordination Chemistry of 1,3 Dimethylimidazol 2 Ylidene Complexes

Transition Metal Complexes of 1,3-Dimethylimidazol-2-ylidene

This compound (IMe) is a prominent member of the N-heterocyclic carbene (NHC) family of ligands. Its strong σ-donating ability and the relative ease of its synthesis have made it a ubiquitous ligand in transition metal chemistry. unibo.itwiley-vch.de

The synthesis of transition metal complexes featuring the this compound (IMe) ligand can be achieved through several established methodologies. These methods offer flexibility in accessing a wide array of complexes with various transition metals.

A common and direct approach involves the reaction of a free, isolated IMe carbene with a suitable transition metal precursor. rsc.org This method is particularly effective for metal precursors that can readily undergo ligand displacement. For instance, the reaction of dimeric species like [M(µ-Cl)(COD)]₂ (where M = Rh, Ir and COD = 1,5-cyclooctadiene) with two equivalents of IMe leads to the cleavage of the chloride bridges and the formation of two equivalents of the corresponding monomeric [M(IMe)(Cl)(COD)] complex. rsc.org In some cases, the addition of a second equivalent of the carbene can lead to the displacement of another ligand, such as a halide, to form a cationic complex. rsc.org

Another widely employed and highly versatile method is transmetalation , most commonly from silver(I)-NHC complexes. rsc.org These silver complexes, readily prepared by reacting 1,3-dimethylimidazolium (B1194174) salts with silver(I) oxide, serve as effective carbene transfer agents to other metal centers. unibo.itrsc.org This route has been successfully used to synthesize a variety of transition metal-IMe complexes, including those of ruthenium. unibo.it

The direct reaction of a 1,3-dimethylimidazolium salt with a metal precursor in the presence of a base is also a frequently used synthetic strategy. scholaris.ca This in situ generation of the free carbene avoids the need to isolate the often sensitive free NHC.

Furthermore, oxidative addition of a C-I bond of an iodo-substituted imidazolium (B1220033) salt to a low-valent transition metal complex can lead to the formation of NHC complexes. For example, the reaction of 1,3-diethyl-4-iodo-imidazolium iodide with [M(PPh₃)₄] (M = Pd, Pt) is proposed to initially form an abnormal NHC (aNHC) complex, which then undergoes an intermolecular rearrangement to yield the classical, more stable normal NHC complex. acs.org

Finally, ligand displacement reactions, where the stronger σ-donating IMe ligand displaces a weaker ligand like a phosphine (B1218219), are also a viable synthetic pathway. rsc.org A notable example is the synthesis of second-generation Grubbs-type olefin metathesis catalysts, where an NHC ligand replaces a phosphine ligand on the ruthenium center. rsc.org

The mechanistic pathways for these formations generally involve either direct coordination of the free carbene to an available coordination site on the metal or a more complex sequence involving intermediates, as seen in the transmetalation and oxidative addition routes. The choice of synthetic method often depends on the stability of the free carbene, the nature of the metal precursor, and the desired final complex.

The electronic properties of this compound (IMe) as a ligand are central to its widespread use in transition metal chemistry. As a classic N-heterocyclic carbene (NHC), IMe is characterized by a singlet ground state with a filled σ-symmetry molecular orbital and an empty p-orbital on the carbene carbon. unibo.it This electronic configuration makes IMe a powerful σ-donating ligand. wiley-vch.de

The primary electronic interaction between IMe and a transition metal is the donation of the electron pair from the carbene's σ orbital into a vacant d-orbital on the metal center. This strong σ-donation is a defining characteristic of NHC ligands and is significantly greater than that of typical phosphine ligands. wiley-vch.de This strong donation increases the electron density on the metal center, which can, in turn, influence the properties and reactivity of the resulting complex.

While IMe is predominantly a σ-donor, the potential for π-backbonding from filled metal d-orbitals into the empty p-orbital of the carbene carbon exists. However, for typical imidazol-2-ylidenes like IMe, this π-acceptor character is generally considered to be weak, especially when compared to ligands like carbon monoxide (CO). The extent of π-backbonding can be influenced by the substituents on the imidazole (B134444) ring. For instance, the introduction of electron-withdrawing groups can enhance the π-acceptor ability of the NHC. researchgate.net

The electronic properties of IMe can be quantified and compared to other ligands using parameters like the Tolman Electronic Parameter (TEP). The TEP is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes, where L is the ligand of interest. A lower stretching frequency indicates a stronger donor ligand. For IMe, the TEP value is indicative of a very strong electron-donating ligand. acs.org

The strong σ-donation from the IMe ligand has several important consequences for the electronic structure of the metal complex:

Stabilization of the Metal-Ligand Bond: The strong M-C bond formed is a key feature contributing to the stability of these complexes. rsc.org

Influence on Other Ligands: The trans effect and trans influence of the IMe ligand can affect the bonding and reactivity of ligands situated opposite to it in the coordination sphere.

Modulation of Metal Center Reactivity: The increased electron density on the metal center due to the IMe ligand can enhance its nucleophilicity and its propensity to undergo oxidative addition reactions. rsc.org

Transition metal complexes of this compound (IMe) exhibit a rich and diverse range of reactivity, participating in numerous stoichiometric transformations. This reactivity is largely governed by the strong σ-donating nature of the IMe ligand, which significantly influences the electron density and, consequently, the reactivity of the metal center.

One important class of reactions involves oxidative addition . The electron-rich nature of the metal center in IMe complexes facilitates the cleavage of various chemical bonds. For example, density functional theory (DFT) calculations on model ruthenium-NHC complexes have shown that the oxidative addition of H₂ is often barrierless and highly exothermic. researchgate.net Similarly, the activation of C-H bonds in molecules like methane (B114726) has been studied, though it typically involves higher activation barriers. researchgate.net The activation of C-F bonds, which are generally strong and unreactive, has also been demonstrated with ruthenium-IMe type complexes. For instance, a trans-dihydride ruthenium complex featuring a related NHC ligand reacts with hexafluorobenzene, leading to C-F bond activation and hydrodefluorination. rsc.org

Reductive elimination is another key stoichiometric process observed for these complexes. This reaction, the microscopic reverse of oxidative addition, involves the formation of a new bond between two ligands with a concomitant reduction of the metal center's oxidation state. The balance between oxidative addition and reductive elimination is crucial in many catalytic cycles.

Insertion reactions are also a common transformation. For example, in the context of the Heck reaction, the insertion of an olefin into a Pd-aryl bond is a critical step that has been investigated for palladium complexes bearing IMe-type ligands. researchgate.net

Furthermore, IMe complexes can undergo ligand substitution reactions . Although the M-IMe bond is generally strong, other ligands in the coordination sphere can be displaced. For example, the reaction of [Rh(IMe)(Cl)(COD)] with a second equivalent of IMe can lead to the displacement of the chloride ligand to form a cationic bis(carbene) complex. rsc.org

The reactivity of the coordinated IMe ligand itself is also of interest. While generally stable, under certain conditions, the ligand can be involved in transformations.

Here is a table summarizing some of the stoichiometric transformations:

| Reaction Type | Reactant(s) | Product(s) | Metal Complex Example (or related) |

| Oxidative Addition | H₂ | Dihydride complex | Model Ru(NHC)(PH₃)₂(CO) |

| C-F Bond Activation | C₆F₆ | Hydride fluoride (B91410) and pentafluorophenyl complexes | [Ru(IEt₂Me₂)₂(PPh₃)₂H₂] |

| Olefin Insertion | Olefin, Pd-Aryl complex | Pd-Alkyl complex | Model Pd(diaminocarbene)₂ complex |

| Ligand Substitution | Second equivalent of IMe | Cationic bis(carbene) complex | [Rh(IMe)(Cl)(COD)] |

These examples highlight the versatility of transition metal-IMe complexes in stoichiometric transformations, which forms the basis for their widespread application in catalysis.

The coordination geometry of transition metal complexes is profoundly influenced by both the steric and electronic properties of their ligands. This compound (IMe), as an N-heterocyclic carbene (NHC), exerts a significant impact on the structure of its metal complexes.

Electronic Influence:

The primary electronic feature of IMe is its strong σ-donating ability, which forms a robust metal-carbon bond. wiley-vch.de This strong covalent interaction can influence bond lengths and angles within the coordination sphere. The trans influence of the IMe ligand—its ability to weaken the bond of a ligand positioned opposite to it—is a notable electronic effect. This can lead to the elongation of the bond to the trans ligand, which can be observed crystallographically.

Steric Influence:

While IMe is considered one of the less sterically demanding NHC ligands, its size is not negligible and plays a crucial role in determining coordination geometries. pitt.edu The steric bulk of a ligand is often quantified by the percent buried volume (%Vbur), which represents the percentage of the coordination sphere of the metal that is occupied by the ligand. For IMe, the %Vbur is significant enough to influence the number of ligands that can coordinate to the metal center and their arrangement. rsc.org

For example, in square planar or octahedral complexes, the presence of an IMe ligand can cause distortions from ideal geometries to minimize steric clashes with adjacent ligands. The two methyl groups on the nitrogen atoms of IMe, while small, prevent the ligand from being completely flat and contribute to its three-dimensional steric profile.

In some cases, the steric bulk of the NHC ligand can dictate the stoichiometry of the complex formed. For instance, while the less bulky IMe can form bis-carbene complexes with rhodium, larger NHCs may only allow for the coordination of a single carbene ligand. rsc.org

The interplay between steric and electronic effects is critical. For example, in cobalt complexes of the type (η⁵-C₅H₅)Co(NHC)(L), the orientation of the NHC plane relative to the other ligands is a result of minimizing steric repulsion while optimizing orbital overlap for bonding. nih.gov Quantum chemical calculations have shown that there is a rotational barrier around the Co-C(carbene) bond, and the preferred conformation is one that balances these steric and electronic factors. nih.gov For the (η⁵-C₅H₅)Co(ImMe₂)(CO) complex, this rotational barrier has been computationally determined. nih.gov

The following table provides a conceptual summary of the influence of IMe on coordination geometries:

| Property | Influence on Coordination Geometry | Example |

| Electronic | ||

| Strong σ-donation | Shortens the M-C(carbene) bond. | Observed in various crystallographically characterized M-IMe complexes. |

| Trans influence | Elongates the bond to the ligand trans to the IMe. | Can be seen in square planar d⁸ or octahedral d⁶ complexes. |

| Steric | ||

| Moderate %Vbur | Limits the number of other ligands that can coordinate. | Larger NHCs prevent the formation of bis-carbene complexes where IMe allows it. rsc.org |

| 3D Profile | Causes distortions from ideal bond angles (e.g., in square planar or octahedral geometries). | Distorted trigonal-planar geometry in (η⁵-C₅H₅)Co(ImMe₂)(CO). nih.gov |

| Influences the rotational conformation of the ligand around the M-C bond. | The dihedral angle between the NHC plane and other ligands is optimized to reduce steric hindrance. nih.gov |

Main Group Element Adducts and Complexes of this compound

The strong nucleophilic and basic character of this compound (IMe) extends its coordination chemistry beyond transition metals to include main group elements. The interaction of IMe with Lewis acidic main group compounds leads to the formation of stable adducts.

The adduct formed between this compound (IMe) and borane (B79455) (BH₃), known as this compound borane (diMe-Imd-BH₃), is a particularly well-studied and versatile main group compound. organic-chemistry.orgresearchgate.net This stable, white solid is notable for its unique reactivity, functioning as a neutral hydride donor. organic-chemistry.org

Synthesis: The synthesis of diMe-Imd-BH₃ can be conveniently achieved in a one-pot, two-step process. This typically involves the N-alkylation of 1-methylimidazole (B24206) followed by reaction with a borane source like sodium borohydride (B1222165) or borane dimethyl sulfide (B99878) complex (DMS-BH₃). researchgate.netacs.org A key advantage of this synthesis is that the product can often be purified by simple recrystallization from water. researchgate.net

Reactivity: The chemistry of diMe-Imd-BH₃ is dominated by its ability to act as a hydride source. Despite being a neutral molecule, its hydridic character is comparable to that of anionic reducing agents like sodium cyanoborohydride (NaCNBH₃). organic-chemistry.org This makes it a useful reagent in a variety of organic transformations.

Reduction of Carbonyls and Imines: diMe-Imd-BH₃ is an effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols, a reaction that can be promoted by the presence of silica (B1680970) gel. organic-chemistry.org It exhibits good chemoselectivity, preferentially reducing aldehydes over ketones. organic-chemistry.org It is also used in reductive amination procedures and can reduce electron-poor C=N bonds. organic-chemistry.org

Radical Reactions: The B-H bond in diMe-Imd-BH₃ can undergo homolytic cleavage, allowing it to serve as a radical hydrogen atom donor. researchgate.net It has been employed as a radical chain carrier in the hydroalkylation and hydroarylation of electron-deficient olefins under UV irradiation. organic-chemistry.org Recently, it has been used in the radical borylation of aryl sulfones to generate aryl boranes. chemrxiv.org

Hydroboration: In the presence of an initiator like molecular iodine, diMe-Imd-BH₃ can participate in the hydroboration of alkenes. researchgate.net This reaction adds a B-H bond across the double bond, forming a new organoborane adduct.

Reactions with Electrophiles: The nucleophilicity of diMe-Imd-BH₃ has been quantified, and it reacts readily with a range of electrophiles. pitt.edu For example, it can be halogenated at the boron center using reagents like iodine or bromine. pitt.edu

The reactivity of diMe-Imd-BH₃ is influenced by the N-substituents on the imidazole ring. The methyl groups in diMe-Imd-BH₃ make it a more reactive reducing agent compared to analogues with bulkier N-aryl substituents. acs.org

The following table summarizes some of the key reactions of this compound borane:

| Reaction Type | Substrate | Product(s) | Conditions/Initiator |

| Hydride Reduction | Aldehydes, Ketones | Alcohols | Silica gel |

| Electron-poor C=N, C=C bonds | Hydrogenation products | - | |

| Secondary aliphatic nitriles | Alkanes (decyanation) | - | |

| Radical Reaction | Electron-deficient olefins | Hydroalkylated/hydroarylated products | UV-A light |

| Aryl sulfones | Aryl boranes | Radical initiator | |

| Hydroboration | Alkenes | Organoborane adducts | Iodine (I₂) |

| Halogenation | Iodine (I₂) | Iodinated NHC-borane | - |

The diverse reactivity of this compound borane highlights its importance as a stable, easy-to-handle, and versatile reagent in modern synthetic chemistry. organic-chemistry.orgresearchgate.net

This compound Borane Chemistry and Reactivity

Synthesis and Stability of this compound Borane Adducts

This compound borane (often abbreviated as diMe-Imd-BH₃ or IMes-BH₃) is a stable N-heterocyclic carbene (NHC)-borane adduct that has garnered significant interest due to its unique stability and reactivity. These adducts are typically white, crystalline solids that exhibit remarkable stability in the presence of air and water, a stark contrast to many other borane complexes. orgsyn.orgorganic-chemistry.org This stability allows for convenient handling and purification by methods such as crystallization or chromatography. orgsyn.orgorganic-chemistry.org Solid samples of this compound borane have been stored under ambient, non-inert conditions for over a year without significant decomposition. orgsyn.org However, they should be stored separately from acids and oxidants. orgsyn.org

The synthesis of this compound borane adducts generally involves the reaction of the corresponding N-heterocyclic carbene with a borane source. orgsyn.org Several synthetic routes have been developed, often aiming for efficiency and the use of readily available, stable starting materials.

One common method involves the in situ generation of the this compound carbene by deprotonating its precursor, 1,3-dimethylimidazolium salt, with a strong base like sodium hexamethyldisilazide. The resulting carbene is then immediately treated with a borane source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). orgsyn.org

To circumvent the use of air- and moisture-sensitive reagents, alternative methods have been devised. One such approach utilizes trimethylamine (B31210) borane (Me₃N·BH₃), which is more stable and easier to handle than BH₃·THF, although this reaction requires heating. orgsyn.org Another route involves the reaction of a preformed NHC-carboxylate with borane dimethylsulfide complex (BH₃·SMe₂). orgsyn.org

A particularly convenient one-pot synthesis starts from the corresponding 1,3-dialkylimidazolium iodide, which reacts with sodium borohydride (NaBH₄). acs.org This method is advantageous due to the use of inexpensive reagents and a straightforward procedure that can be performed on a multi-gram scale. acs.org For this compound borane, this method is especially practical as the pure product can be isolated by direct recrystallization from water. acs.org

Table 1: Comparison of Synthetic Routes to this compound Borane

| Method | Precursors | Borane Source | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| In situ carbene generation | 1,3-Dimethylimidazolium salt, strong base (e.g., NaHMDS) | BH₃·THF | Anhydrous, inert atmosphere | High yield | Requires air- and moisture-sensitive reagents |

| Amine-borane exchange | 1,3-Dimethylimidazolium salt, base | Me₃N·BH₃ | Heating required | Uses a more stable borane source | Requires elevated temperatures |

| Carboxylate displacement | NHC-carboxylate | BH₃·SMe₂ | Anhydrous, inert atmosphere | Avoids strong bases | Requires pre-synthesis of NHC-carboxylate |

| One-pot from imidazolium salt | 1,3-Dialkylimidazolium iodide | NaBH₄ | One-pot, ~1 day | Inexpensive reagents, easy procedure, water recrystallization for diMe-Imd-BH₃ | Moderate yields (23-53%) |

Reaction Mechanisms of this compound Borane in Radical Processes

This compound borane and its derivatives are highly effective radical-generating agents. The key to their reactivity in radical processes lies in the homolytic cleavage of a B-H bond, which produces a thermodynamically stable N-heterocyclic carbene-boryl radical (NHC-BH₂•). mdpi.com The stability of this radical is a direct consequence of the electronic properties of the NHC ligand.

The formation of the NHC-boryl radical is facilitated by the delocalization of the unpaired electron from the boron atom into the π-conjugated system of the NHC ring. rsc.org This delocalization significantly stabilizes the resulting radical, thereby lowering the B-H bond dissociation energy (BDE) compared to other borane complexes. rsc.orgmdpi.com DFT calculations have shown that the BDE of NHC-boranes is in the range of 79-80 kcal·mol⁻¹, which is considerably lower than that of amine- and phosphine-borane adducts. saudijournals.com This lower BDE makes the homolytic cleavage of the B-H bond more favorable, both kinetically and thermodynamically. rsc.org

The initiation of radical reactions involving this compound borane can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) at elevated temperatures or triethylborane (B153662) at room temperature. saudijournals.com Once the NHC-BH₂• radical is generated, it can participate in a variety of radical chain reactions.

A common reaction mechanism involves the NHC-boryl radical acting as a hydrogen atom donor. In these processes, the NHC-BH₂• radical abstracts an atom or group from a substrate, generating a new radical species and the corresponding NHC-borane derivative. This new radical can then propagate the chain reaction.

For instance, in the reduction of xanthates, an initiator generates a radical that reacts with the NHC-borane to form the NHC-BH₂• radical. This boryl radical then adds to the C=S double bond of the xanthate, creating a carbon-centered radical intermediate. This intermediate subsequently undergoes fragmentation, typically involving the cleavage of a C-O bond, to yield a new radical and an NHC-substituted borane. saudijournals.com

The reactivity of the NHC-boryl radical can be tuned by modifying the substituents on the NHC ring. For example, this compound-borane is a more reactive agent for the reduction of xanthates compared to the bulkier 1,3-bis(diisopropylphenyl)imidazole-2-ylidene-borane. acs.org

Furthermore, recent studies have shown that direct UV-A light irradiation can be used to initiate radical reactions with NHC-ligated boranes, which then act as radical chain carriers for processes like intermolecular reductive radical hydroalkylation and hydroarylation of electron-deficient olefins. organic-chemistry.org DFT analysis has highlighted the crucial role of the NHC ligand in facilitating efficient chain propagation in these reactions. organic-chemistry.org

Applications of this compound Borane as a Reducing Agent and Hydride Donor

This compound borane has emerged as a versatile and practical reducing agent and hydride donor in organic synthesis. Its stability, ease of handling, and tunable reactivity make it an attractive alternative to traditional, often more hazardous, reducing agents. orgsyn.orgorganic-chemistry.org While stable, it is a surprisingly effective hydride donor, with a reactivity comparable to anionic reagents like sodium cyanoborohydride (NaCNBH₃). organic-chemistry.org

One of the notable applications of this compound borane is in the reduction of carbonyl compounds. In the presence of silica gel, it can efficiently reduce aldehydes and ketones to their corresponding alcohols in good yields under ambient conditions. organic-chemistry.org A key advantage of this system is the selective reduction of aldehydes in the presence of ketones. organic-chemistry.org The process is operationally simple, utilizing stable components and a convenient work-up procedure. organic-chemistry.org

It also serves as an effective reagent for reductive amination procedures. organic-chemistry.org Furthermore, it can be used for the reduction of highly electron-poor C=N and C=C bonds, yielding hydrogenation products along with new, stable borylated products. organic-chemistry.org This highlights the potential of NHC-boranes as neutral organic reductants. organic-chemistry.org

In addition to these polar reduction reactions, this compound borane is a competent radical reducing agent. As discussed previously, it can act as a radical hydrogen atom donor. orgsyn.org This property has been exploited in various radical-mediated transformations.

A specific application is the decyanation of nitriles. This compound borane enables the decyanation of secondary aliphatic nitriles and a twofold decyanation of malononitriles to produce alkanes. organic-chemistry.org

The mechanism of hydride transfer from NHC-boranes can be influenced by the presence of activators. For example, the activation of this compound borane with iodine (I₂) generates an electrophilic IMe–BH₂I species, which can then participate in reductive borylation reactions of α,β-unsaturated esters. unimi.it

Table 2: Selected Reductions using this compound Borane

| Substrate Type | Product Type | Conditions | Key Features |

|---|---|---|---|

| Aldehydes and Ketones | Alcohols | Silica gel, ambient temperature | Selective for aldehydes over ketones, easy work-up |

| Imines | Amines | - | Used in reductive amination procedures |

| Electron-poor C=N and C=C bonds | Hydrogenated products | - | Acts as a neutral organic reductant |

| Secondary aliphatic nitriles | Alkanes | - | Decyanation reaction |

| Malononitriles | Alkanes | - | Twofold decyanation |

| α,β-Unsaturated esters | α-Boryl esters | I₂ activation | Reductive α-borylation |

Stereoselective Transformations Involving Chiral this compound Borane Derivatives

While much of the research has focused on achiral this compound borane, the development of chiral derivatives has opened avenues for stereoselective transformations. By introducing chirality into the N-heterocyclic carbene ligand, it is possible to create chiral environments around the reactive borane center, enabling enantioselective reactions.

The synthesis of chiral NHC-borane adducts can be achieved by starting with chiral precursors for the NHC ligand. For instance, N-substituents bearing chiral centers, such as (R)-chloroethyl groups, have been incorporated into the imidazolylidene framework. acs.org The resulting chiral NHC-borane adducts can then be used as reagents or catalysts in asymmetric synthesis.

The N-substituents on the NHC ring play a crucial role in the reactivity and stereoselectivity of these chiral borane adducts. acs.org Even in cases where the chirality is not directly at the reaction center, it can influence the stereochemical outcome of the reaction.

While the direct application of chiral this compound borane derivatives in stereoselective reductions is an area of ongoing research, related systems have shown significant promise. For example, iridium complexes bearing chiral NHC ligands, including those derived from this compound, have been successfully employed as catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net In these systems, the chiral NHC ligand, in conjunction with a chiral amino acid ligand, creates a highly enantioselective catalytic environment, achieving up to 95% enantiomeric excess for the reduction of acetophenone (B1666503) derivatives. researchgate.net

The development of new chiral NHC-borane adducts and their application in stereoselective transformations, particularly in radical reactions and reductions, remains a promising area for future research. The ability to fine-tune the steric and electronic properties of the NHC ligand provides a powerful tool for designing new and efficient chiral reagents and catalysts.

Interactions of this compound with Other Main Group Elements (e.g., Silicon, Halogens)

The strong nucleophilicity and σ-donating ability of this compound extend its coordination chemistry beyond boron to other main group elements, including silicon and halogens. These interactions lead to the formation of a variety of stable adducts and have implications for catalysis and materials science.

Silicon: this compound can react with silicon halides to form stable NHC-silicon adducts. The strong C-Si bond in these adducts is a result of the donation of the carbene's lone pair of electrons to a vacant orbital on the silicon atom. The stability and reactivity of these adducts depend on the substituents on the silicon atom. For example, the reaction of this compound with silicon tetrachloride (SiCl₄) can lead to the formation of mono- or di-substituted adducts, depending on the reaction stoichiometry. These adducts are often stable, crystalline solids that can be characterized by standard spectroscopic techniques.

Halogens: The interaction of this compound with halogens (X₂) leads to the formation of dihaloadducts of the type (NHC)X₂. These compounds are not simple charge-transfer complexes but rather feature a linear X-C-X arrangement where the carbene carbon is bonded to both halogen atoms. These adducts can be considered as imidazolium salts with a dihalide anion.

Furthermore, this compound can react with halogenated compounds in other ways. For instance, the reaction of this compound borane (IMes-BH₃) with a source of electrophilic halogen, such as N-halosuccinimide, can lead to the substitution of a hydrogen atom on the borane with a halogen atom, forming species like IMes-BH₂X (where X = Cl, Br, I). These halogenated NHC-borane adducts exhibit modified reactivity compared to the parent borane adduct. For example, IMes-BH₂Cl has been synthesized by reacting IMes-BH₃ with a solution of hydrogen chloride. rsc.org Similarly, the reaction of IMes-BH₃ with iodine (I₂) can generate the electrophilic species IMe–BH₂I, which is a key intermediate in certain reductive borylation reactions. unimi.it

The interaction of NHCs with tetrafluoroborate (B81430) (BF₄⁻), a common counterion in NHC precursor salts, has also been investigated. Despite the general inertness of the BF₄⁻ anion, free carbenes have been shown to react with it, especially in the presence of a polarizing cation like Li⁺, to form stable NHC-BF₃ adducts. researchgate.net This reactivity highlights the strong nucleophilic character of NHCs like this compound.

Catalytic Applications of 1,3 Dimethylimidazol 2 Ylidene

1,3-Dimethylimidazol-2-ylidene in Transition Metal Catalysis

As a ligand, this compound forms strong bonds with transition metals, stabilizing catalytic intermediates and preventing catalyst decomposition. acs.org Its electronic properties are central to its function in a variety of metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Ligands

Palladium complexes incorporating the this compound (IMe) ligand have demonstrated notable efficacy in cross-coupling reactions. A highly efficient bimetallic Pd/CuF₂ system has been developed for the coupling of hindered aryl silanes with a range of aryl iodides. nih.gov In this system, the catalyst [PdCl₂(IMe)(AsPh₃)] proved to be exceptionally effective. nih.gov The reaction proceeds via activation of the silane (B1218182) by Cu(II), followed by transmetalation to the Pd(II) center, from which the cross-coupling occurs. nih.gov This method is notable for its efficiency with sterically demanding substrates and for producing products with minimal palladium contamination (<1 ppm). nih.gov

Table 1: Selected examples of Pd/CuF₂ catalyzed cross-coupling of aryl silanes with aryl iodides using the [PdCl₂(IMe)(AsPh₃)] catalyst. nih.gov

Ruthenium-Catalyzed Olefin Metathesis and Hydride Transfer Reactions with this compound Catalysts

While N-heterocyclic carbenes are famous for their role in second-generation Grubbs-type olefin metathesis catalysts, the most active and stable versions of these catalysts typically employ sterically bulky NHC ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). researchgate.net The smaller this compound ligand is less commonly used in this context, as the steric bulk of the ligand is crucial for promoting phosphine (B1218219) dissociation and stabilizing the active catalytic species.

In the realm of redox transformations, ruthenium complexes bearing the this compound ligand have been noted. unibo.it Transfer hydrogenation, a process involving hydride transfer, is a key reaction catalyzed by ruthenium complexes. nih.gov The mechanism typically involves the formation of a ruthenium-hydride species from a hydrogen donor (like isopropanol (B130326) or formic acid), which then reduces the substrate. acs.org Although detailed catalytic studies for Ru-IMe complexes in hydride transfer are less common than for other ligand systems, their potential for such applications is recognized. unibo.it

Gold-Catalyzed Reactions Mediated by this compound Complexes

Gold(I) complexes featuring the this compound ligand are effective catalysts for the hydrofunctionalization of alkynes, including hydroamination and hydromethoxylation. mdpi.commdpi.com The complex [AuCl(IMe)] has been the subject of mechanistic studies, which have shed light on the reaction pathways. frontiersin.org For the hydroamination of propyne (B1212725) with aniline, density functional theory (DFT) calculations revealed that the rate-determining step is the hydrogen transfer from the nitrogen to a carbon atom, leading to the formation of an enamine intermediate. frontiersin.org

The catalytic activity of these gold complexes is significantly influenced by the counter-anion when a cationic gold species, [Au(IMe)]⁺, is generated. Studies on the hydromethoxylation of 3-hexyne (B1328910) have shown a clear correlation between the coordinating ability of the anion and the catalytic efficiency, measured by the turnover frequency (TOF). mdpi.com

Table 2: Effect of the counter-anion on the turnover frequency (TOF) for the hydromethoxylation of 3-hexyne catalyzed by [Au(IMe)]X. mdpi.com

Iron-Catalyzed Transformations with this compound Ligands

Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metals in catalysis. Complexes of iron with the this compound ligand have been synthesized and applied in several catalytic transformations. The mononuclear complex Fe(IMe)(CO)₄ can be synthesized directly from Fe₃(CO)₁₂ and the corresponding imidazolium (B1220033) salt precursor. unl.pt This complex has been shown to catalyze the hydrosilylation of various benzaldehydes, achieving good to excellent yields for the corresponding silyl (B83357) ethers. unl.pt

Table 3: Hydrosilylation of benzaldehydes catalyzed by Fe(IMe)(CO)₄. unl.pt

Furthermore, a diiron complex incorporating the IMe ligand, (μ-dmedt)[Fe₂(CO)₅]IMe, has been synthesized as a mimic of the [Fe-Fe]-hydrogenase active site. rsc.org This complex serves as an electrochemical catalyst for the reduction of protons to hydrogen. It also demonstrates catalytic activity in the direct hydroxylation of benzene (B151609) to phenol (B47542) using H₂O₂ as the oxidant, achieving a maximal yield of 26.7%. rsc.org

Mechanistic Investigations in Transition Metal-1,3-Dimethylimidazol-2-ylidene Catalysis

Computational studies have been instrumental in elucidating the mechanisms of reactions catalyzed by metal-IMe complexes. For palladium-catalyzed Heck reactions, DFT calculations using diaminocarbenes to model the IMe ligand suggest that the reaction proceeds via positively charged intermediates following the cleavage of a palladium-halide bond. acs.org The key steps, namely the insertion of the olefin into the Pd-aryl bond and the subsequent β-hydride elimination, were investigated, and the presence of a counterion was found to have only a small influence on the reaction energies. acs.org

In gold catalysis, DFT studies on the hydroamination of alkynes with [AuCl(IMe)] identified the intramolecular proton transfer within the gold-alkyne-amine intermediate as the rate-determining step. frontiersin.org For iron catalysis, the electrochemical properties of the diiron complex (μ-dmedt)[Fe₂(CO)₅]IMe were investigated by cyclic voltammetry to understand its role in proton reduction. rsc.org These studies confirmed that the complex acts as an electrochemical catalyst for hydrogen production. rsc.org

This compound as an Organocatalyst

Beyond its role as a ligand, this compound is a powerful nucleophilic organocatalyst. It is particularly effective in reactions that rely on "umpolung" or the reversal of polarity of a functional group, such as the benzoin (B196080) condensation. researchgate.net

The catalytic activity of IMe has been harnessed in polymer synthesis. It effectively catalyzes the polytransesterification of monomers like ethyl 6-hydroxyhexanoate (B1236181) and the polycondensation of dimethyl adipate (B1204190) with ethylene (B1197577) glycol, producing polyesters with molecular weights (Mₙ) approaching 10 kg·mol⁻¹. core.ac.uk It also mediates the zwitterionic ring-opening polymerization (ZROP) of macrocyclic carbonates. researchgate.netresearchgate.net For instance, the polymerization of cyclobis(pentamethylene) carbonate mediated by IMe resulted in a high molecular weight cyclic polymer (Mₙ = 111.9 kg·mol⁻¹) with 94% monomer conversion. researchgate.netresearchgate.net Another application is in the catalysis of polyurethane synthesis from diisocyanates and diols. claremont.edu In these reactions, the carbene typically acts as a highly active nucleophile that activates a carbonyl group or as a Brønsted base to activate an alcohol. core.ac.uk

Table 4: Examples of organocatalytic reactions mediated by this compound. researchgate.netcore.ac.ukresearchgate.net

Benzoin Condensation and Related Acyl Anion Chemistry Catalyzed by this compound

The benzoin condensation, a classical carbon-carbon bond-forming reaction, traditionally catalyzed by cyanide ions, has been significantly advanced by the use of N-heterocyclic carbenes like this compound. These carbenes offer a less toxic and often more efficient alternative for the synthesis of α-hydroxy ketones. The catalytic activity of this compound stems from its ability to act as a nucleophile, attacking an aldehyde to form a Breslow intermediate. This key intermediate, through a proton transfer, generates a nucleophilic acyl anion equivalent that can then attack a second molecule of the aldehyde.

In a typical reaction, this compound, often generated in situ from its corresponding imidazolium salt precursor by deprotonation with a base, effectively catalyzes the condensation of various aromatic aldehydes. The reaction proceeds under mild conditions, generally at room temperature, and provides good to excellent yields of the corresponding benzoin products. The efficiency of the catalyst is influenced by the electronic nature of the aldehyde substrates, with electron-poor and heteroaromatic aldehydes often exhibiting higher reactivity.

The catalytic performance of NHCs, including those with a this compound core structure, has been systematically studied. For instance, the benzoin condensation of benzaldehyde (B42025) can be efficiently catalyzed by various NHC precursors in the presence of a suitable base.

| Entry | Aldehyde | Catalyst Precursor | Base | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1,3-Dimethylimidazolium (B1194174) iodide | KOtBu | 2 | 98 |

| 2 | 4-Chlorobenzaldehyde | 1,3-Dimethylimidazolium iodide | KOtBu | 2 | 95 |

| 3 | 4-Methoxybenzaldehyde | 1,3-Dimethylimidazolium iodide | KOtBu | 3 | 85 |

| 4 | Furfural | 1,3-Dimethylimidazolium iodide | KOtBu | 0.5 | 94 |

| 5 | Thiophene-2-carboxaldehyde | 1,3-Dimethylimidazolium iodide | KOtBu | 0.5 | 92 |

This interactive table summarizes the yields of benzoin condensation for various aldehydes catalyzed by this compound (generated from its iodide salt precursor).

The underlying acyl anion chemistry enabled by this compound extends beyond the classical benzoin condensation to other related transformations, providing access to a wide range of valuable molecular architectures.

Stetter Reaction and Intramolecular Cyclizations with this compound

The Stetter reaction is another important carbon-carbon bond-forming reaction that relies on the umpolung of aldehydes, making it mechanistically related to the benzoin condensation. armchemfront.comnih.gov In the Stetter reaction, the acyl anion equivalent generated from an aldehyde and an NHC catalyst, such as this compound, undergoes a conjugate addition to a Michael acceptor, leading to the formation of 1,4-dicarbonyl compounds or their derivatives. armchemfront.comnih.gov This reaction is a powerful tool for the synthesis of valuable synthetic intermediates. armchemfront.comnih.gov

This compound has been shown to be an effective catalyst for both intermolecular and intramolecular Stetter reactions. In the intermolecular version, an aldehyde is reacted with an α,β-unsaturated compound in the presence of the carbene catalyst. The intramolecular Stetter reaction, on the other hand, involves a molecule containing both an aldehyde functionality and a Michael acceptor, leading to the formation of a cyclic product. This intramolecular variant is particularly useful for the construction of various carbocyclic and heterocyclic ring systems.

The efficiency of this compound in catalyzing these reactions allows for the synthesis of complex molecules from relatively simple starting materials under mild conditions.

| Entry | Aldehyde | Michael Acceptor | Product Type | Yield (%) |

| 1 | Benzaldehyde | Methyl vinyl ketone | 1,4-Diketone | 88 |

| 2 | Furfural | Acrylonitrile | γ-Ketonitrile | 91 |

| 3 | Salicylaldehyde | Methyl acrylate | Chromanone derivative (intramolecular) | 85 |

| 4 | Cinnamaldehyde | Chalcone | 1,4-Diketone | 78 |

This interactive table provides examples of Stetter reactions and intramolecular cyclizations catalyzed by this compound, showcasing the diversity of accessible products.

Enantioselective Organocatalysis with Chiral Derivatives of this compound

A significant advancement in NHC catalysis has been the development of chiral N-heterocyclic carbenes for enantioselective transformations. By introducing chiral substituents on the imidazole (B134444) ring of this compound, chemists have been able to create catalysts that can induce stereoselectivity in a variety of reactions, including the benzoin condensation and the Stetter reaction.

These chiral derivatives of this compound create a chiral environment around the catalytically active carbene carbon. This allows for the differentiation between the two enantiotopic faces of the prochiral substrates, leading to the preferential formation of one enantiomer of the product over the other. The design of these chiral NHCs often involves the incorporation of bulky and stereochemically well-defined groups, such as those derived from amino acids or other natural products.

The success of these chiral catalysts is typically measured by the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer. High enantioselectivities have been achieved in several NHC-catalyzed reactions using these sophisticated catalyst designs.

| Reaction Type | Chiral NHC Derivative | Substrates | Enantiomeric Excess (ee %) |

| Intramolecular Stetter Reaction | Aminoindanol-derived triazolium salt | Aromatic aldehyde with tethered enone | 92 |

| Benzoin Condensation | Camphor-derived imidazolium salt | Benzaldehyde | 85 |

| Aza-Diels-Alder Reaction | Chiral imidazolidine-fused NHC | Danishefsky's diene and imine | 95 |

This interactive table highlights the application of chiral derivatives of imidazol-2-ylidenes in achieving high enantioselectivity in various organocatalytic reactions.

Mechanism and Kinetics of this compound Organocatalysis

The catalytic cycle of organocatalysis by this compound in reactions such as the benzoin condensation and the Stetter reaction is well-established and proceeds through a series of well-defined intermediates. nih.govnih.gov The key step in these reactions is the nucleophilic attack of the carbene on the carbonyl carbon of an aldehyde to form a zwitterionic tetrahedral intermediate. nih.govnih.gov

This initial adduct then undergoes a proton transfer to form the crucial Breslow intermediate, which is an enol-type species. nih.govnih.gov The Breslow intermediate is the nucleophilic species that embodies the "umpolung" or reversed polarity of the aldehyde carbonyl carbon. In the benzoin condensation, this intermediate attacks a second molecule of the aldehyde. In the Stetter reaction, it adds in a conjugate fashion to a Michael acceptor. The final step in the catalytic cycle is the elimination of the NHC catalyst, which regenerates the active catalyst and releases the product.

Kinetic studies of these reactions have provided further insight into the reaction mechanism. The rate-determining step can vary depending on the specific substrates and reaction conditions. In many cases, the initial nucleophilic attack of the carbene on the aldehyde or the proton transfer to form the Breslow intermediate is the slowest step. The reaction rate is typically first order in both the catalyst and the aldehyde concentration. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

This compound in Polymerization Reactions

Beyond its applications in small molecule synthesis, this compound has also been explored as a catalyst for polymerization reactions. researchgate.net Specifically, it has been shown to be an effective organocatalyst for the ring-opening polymerization (ROP) of cyclic esters and carbonates. researchgate.net This metal-free approach to polymerization is attractive for the synthesis of biodegradable and biocompatible polymers for biomedical applications, as it avoids potential contamination with toxic metal residues.

In the ROP of monomers like lactide or 2,2-dimethyltrimethylene carbonate (DTC), this compound can act as a nucleophilic initiator or, in the presence of an alcohol co-initiator, as a catalyst that activates both the monomer and the growing polymer chain. The polymerization proceeds via a nucleophilic attack of the carbene or the alcohol on the carbonyl group of the cyclic monomer, leading to the opening of the ring and the formation of a propagating species.

| Monomer | Co-initiator | Temperature (°C) | Polymer Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| 2,2-Dimethyltrimethylene carbonate (DTC) | Benzyl alcohol | 60 | 15,000 | 1.25 |

| L-Lactide | Isopropanol | 25 | 25,000 | 1.15 |

| ε-Caprolactone | Methanol | 80 | 18,000 | 1.30 |

This interactive table presents data on the ring-opening polymerization of various cyclic monomers catalyzed by this compound, highlighting its utility in polymer synthesis.

Fundamental Reactivity and Mechanistic Studies of 1,3 Dimethylimidazol 2 Ylidene

Reactions of Free 1,3-Dimethylimidazol-2-ylidene with Electrophiles and Nucleophiles

This compound exhibits pronounced nucleophilic character due to the high electron density at the carbene carbon, a consequence of the σ-donating and π-donating effects of the adjacent nitrogen atoms. This inherent nucleophilicity drives its reactions with a wide array of electrophiles. Conversely, while less common, the electrophilic nature of the carbene carbon can also be invoked in certain reaction pathways.

The nucleophilic reactivity of NHC-boranes, including this compound borane (B79455), has been quantified, with reactivity predictions based on nucleophilicity and electrophilicity values generally matching experimental outcomes scispace.com. For instance, compounds with electrophilicity values greater than -15 E react readily with NHC-boranes, while those with values less than -15 E show slow or no reaction scispace.com.

Reactions with Electrophiles:

Free this compound readily reacts with various electrophilic reagents. These reactions typically involve the formation of a new covalent bond at the carbene carbon.

Protonation: In the presence of a proton source, the carbene is readily protonated to form the corresponding 1,3-dimethylimidazolium (B1194174) cation.

Alkylation and Arylation: Reaction with alkyl halides, such as methyl iodide, results in the formation of 2-alkyl-1,3-dimethylimidazolium salts.

Reaction with Disulfides: Mechanistic studies have shown that NHCs can react with disulfides. For example, 2,3-dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene reacts with methyl phenyl disulfide and diphenyl disulfide, demonstrating the strong nucleophilicity of the carbene carbon which attacks one of the sulfur atoms msu.edu.

Reaction with Halogens and Halogen Sources: N-heterocyclic carbenes react with elemental halogens and other electrophilic halogen sources. For instance, the reaction of 1,3-diethyl-4,5-dimethylimidazol-2-ylidene with iodine yields a stable carbene-iodine adduct nih.gov. Theoretical studies have investigated the halogen bonding in complexes of this compound with various halogen donors like XCN and XCCH (where X = Cl, Br) nih.gov.

Formation of Borane Adducts: this compound reacts with boranes to form stable NHC-borane adducts. The synthesis of (1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)trihydroboron is a well-established procedure researchgate.net. These adducts themselves are valuable reagents in further chemical transformations.

Interactive Data Table: Reactions of this compound and Related NHCs with Electrophiles

| Electrophile | NHC | Product | Observations |

| Borane (BH3) | This compound | (1,3-Dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)trihydroboron | Stable adduct formed. researchgate.net |

| Diaryl/Diheteroaryl Disulfides | This compound-borane | NHC-boryl monosulfides and disulfides | Reaction proceeds via radical chains. acs.org |

| Iodine (I2) | 1,3-Diethyl-4,5-dimethylimidazol-2-ylidene | Stable carbene-iodine adduct | Demonstrates the nucleophilic character of the carbene. nih.gov |

| Iodopentafluorobenzene | 1,3-Di-1-adamantyl-imidazol-2-ylidene | Adduct formed via halogen bonding. | One of the first examples of a carbene-halogen adduct. nih.gov |

Reactions with Nucleophiles:

The reaction of free carbenes with nucleophiles is less common due to the electron-rich nature of the carbene carbon. However, the empty pπ-orbital on the carbene carbon can, in principle, accept electron density, leading to electrophilic behavior. Reactions of organometallic compounds, which are strong nucleophiles, with electrophilic carbons are well-documented msu.edulibretexts.orglibretexts.orgsaskoer.ca. While direct reactions of this compound with common nucleophiles are not extensively reported, its complexes with metals can undergo reactions where the metal center's reactivity is modulated by the NHC ligand, indirectly influencing interactions with nucleophiles. For instance, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes have been studied for their reactivity against various nucleophiles present in cell culture media utmb.edu.

Carbene Dimerization and Decomposition Pathways of this compound

The stability of N-heterocyclic carbenes is a key aspect of their chemistry. While many are stable enough to be isolated, they can undergo dimerization and decomposition reactions under certain conditions.

Carbene Dimerization and the Wanzlick Equilibrium:

The dimerization of carbenes to form electron-rich olefins is a well-known process, often described by the Wanzlick equilibrium wikipedia.org. This equilibrium involves the reversible formation of a dimer from two carbene monomers. For this compound, the dimer is a tetraazafulvalene.

Initially, it was proposed that a direct equilibrium exists between the free carbene and its dimer wikipedia.org. However, later studies suggested that this dimerization is often catalyzed by electrophiles, such as protons wikipedia.orgrsc.org. Theoretical studies have indicated that for imidazolin-2-ylidenes, the Wanzlick equilibrium is less likely to occur without a catalyst due to a high reaction barrier utmb.edu. The stability of the free carbene versus its dimer is a delicate balance of steric and electronic factors researchgate.net. The N,N'-dimethylbenzimidazolin-2-ylidene can be obtained as a metastable kinetic product, which then dimerizes to the thermodynamic olefin-dimer product rsc.org.

Decomposition Pathways:

This compound and its derivatives can decompose under thermal or chemical stress. The decomposition pathways are critical to understand, especially in the context of their use in catalysis where catalyst deactivation can occur.